molecular formula C14H13FN2O B3316783 3-amino-N-[(2-fluorophenyl)methyl]benzamide CAS No. 954577-03-8

3-amino-N-[(2-fluorophenyl)methyl]benzamide

Cat. No.: B3316783
CAS No.: 954577-03-8
M. Wt: 244.26 g/mol
InChI Key: OMTIMLNUDSUWPU-UHFFFAOYSA-N
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Description

1-[(4-Aminophenyl)methyl]piperidine-3-carboxamide is a piperidine-derived carboxamide compound featuring a 4-aminophenylmethyl substituent. This structure combines a piperidine ring, a carboxamide group, and a benzyl moiety with a primary amine at the para position.

Properties

IUPAC Name

3-amino-N-[(2-fluorophenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c15-13-7-2-1-4-11(13)9-17-14(18)10-5-3-6-12(16)8-10/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTIMLNUDSUWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[(2-fluorophenyl)methyl]benzamide typically involves the reaction of 3-aminobenzamide with 2-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the amino group on the benzamide with the fluorobenzyl group. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[(2-fluorophenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines or other reduced products.

    Substitution: Hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

3-amino-N-[(2-fluorophenyl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-N-[(2-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects on Reactivity and Yield: Electron-withdrawing groups (e.g., -NO₂ in 3b, -Cl in 3c) enhance electrophilic reactivity, facilitating cyclization with chlorocarbonylsulfenyl chloride to form oxathiazolone rings . Bulky substituents (e.g., -NHCOPh in 2f) result in lower yields (16%) due to steric hindrance during coupling reactions .

In contrast, the target compound retains a simpler carboxamide group, favoring stability and ease of synthesis.

Chloro and nitro derivatives (3b, 3c) may exhibit antimicrobial properties, as halogenated aromatic systems are common in bioactive molecules .

Synthetic Pathways :

  • Most analogs are synthesized via nucleophilic substitution (e.g., benzyl bromides reacting with piperidine-3-carboxamide) in DMF or dioxane .
  • Post-functionalization (e.g., oxathiazolone formation) requires chlorocarbonylsulfenyl chloride and elevated temperatures (100°C) .

Table 2: Spectral and Physicochemical Properties

Compound Name ¹H NMR (Key Shifts) ¹³C NMR (Key Shifts) IR (Notable Peaks)
1-[(4-Aminophenyl)methyl]piperidine-3-carboxamide δ 6.5–7.0 (aromatic -NH₂), δ 3.5–4.0 (piperidine CH₂) δ 170–175 (carboxamide C=O) ~3300 cm⁻¹ (N-H stretch)
3b (Nitro derivative) δ 8.2–8.5 (aromatic -NO₂) δ 150–155 (oxathiazolone C=O) ~1350 cm⁻¹ (S=O stretch)
3c (Chloro derivative) δ 7.3–7.6 (aromatic -Cl) δ 150–155 (oxathiazolone C=O) ~750 cm⁻¹ (C-Cl stretch)

Biological Activity

3-amino-N-[(2-fluorophenyl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃FN₂O, with a molecular weight of 244.26 g/mol. Its structure includes an amino group, a benzamide moiety, and a fluorophenyl group, which contribute to its chemical reactivity and biological interactions. The presence of the fluorine atom enhances lipophilicity, potentially influencing its pharmacokinetics and interaction with biological targets .

The compound's mechanism of action involves interaction with various enzymes and receptors. It has been identified as a potential inhibitor of specific enzymes involved in disease pathways, particularly in cancer and neuropharmacology. The amino group allows for nucleophilic substitution reactions, while the benzamide portion can engage in acylation reactions .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by modulating specific signaling pathways. It has shown promise in inhibiting enzymes linked to cancer progression .
  • Neuropharmacological Effects : There is ongoing investigation into its effects on neurotransmitter systems, which may have implications for treating neurological disorders .

Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that the compound can inhibit cell growth in various cancer cell lines, with IC50 values indicating its potency. For example, related compounds have shown IC50 values ranging from 5.6 μM to 8.2 μM against different leukemia cell lines .
  • Docking Studies : Molecular docking studies have been conducted to predict binding affinities to target proteins. These studies suggest that the compound interacts favorably with specific protein kinases, which are crucial in cancer signaling pathways .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
2-amino-N-(3-fluorophenyl)benzamideC₁₃H₁₁FN₂ODifferent fluorine position; less lipophilic
N-(2-fluorophenyl)benzamideC₁₃H₁₃FN₂OLacks amino group; different activity profile
4-amino-N-(4-fluorophenyl)benzamideC₁₄H₁₃FN₂ODifferent substitution pattern; altered pharmacodynamics

This table highlights how variations in structure can lead to differences in biological activity and pharmacological profiles.

Case Studies

  • Cancer Research : A study focused on the anticancer properties of related compounds found that modifications to the benzamide moiety significantly influenced their inhibitory effects on tumor growth . Such findings underscore the importance of structural optimization in drug design.
  • Neuropharmacology : Investigations into compounds similar to this compound revealed their potential in modulating neurotransmitter systems, suggesting avenues for treating neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-amino-N-[(2-fluorophenyl)methyl]benzamide
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3-amino-N-[(2-fluorophenyl)methyl]benzamide

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